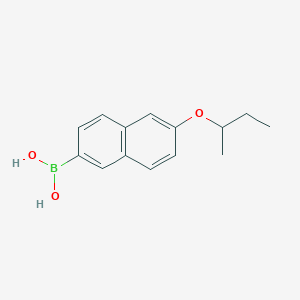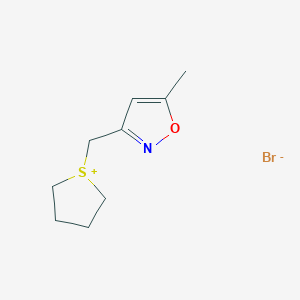
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide is a compound that features a unique combination of a thiophenium ion and an isoxazole ringThe presence of the isoxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, imparts significant biological activity to the compound .
Métodos De Preparación
The synthesis of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as Cu(I) or Ru(II).
Attachment of the Thiophenium Ion: The thiophenium ion can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thiophenium ion can also participate in redox reactions, influencing cellular processes . The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide can be compared with other similar compounds, such as:
N-(5-Methylisoxazol-3-yl)malonamide: This compound also features an isoxazole ring and has been studied for its polymorphic forms and crystallization mechanisms.
5-Methylisoxazole Derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
The uniqueness of this compound lies in its combination of the isoxazole ring with the thiophenium ion, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14BrNOS |
|---|---|
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
5-methyl-3-(thiolan-1-ium-1-ylmethyl)-1,2-oxazole;bromide |
InChI |
InChI=1S/C9H14NOS.BrH/c1-8-6-9(10-11-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FXJSDEPFIGKWMY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NO1)C[S+]2CCCC2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


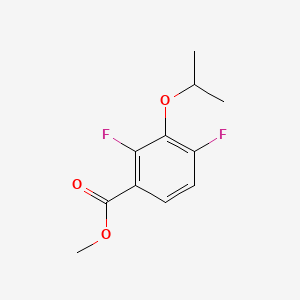
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

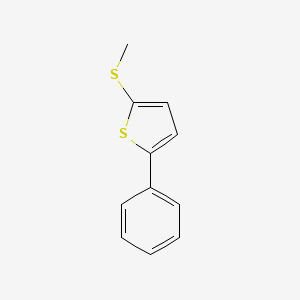
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
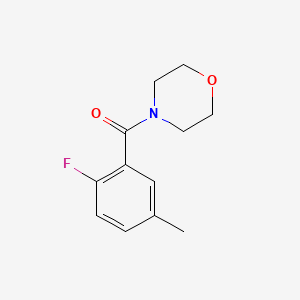

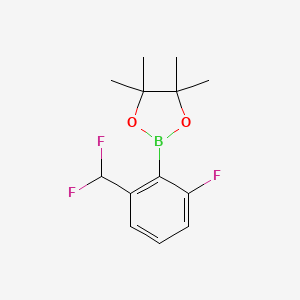


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)

![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
